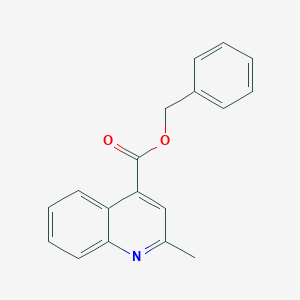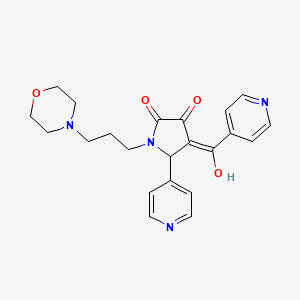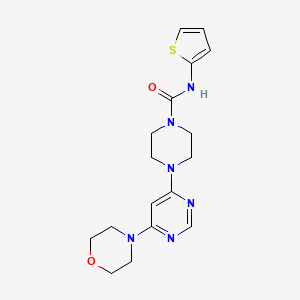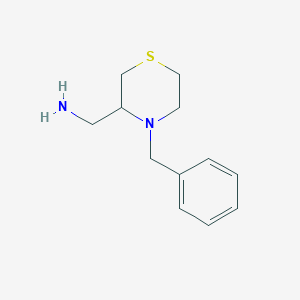
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide, commonly known as CMH-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CMH-1 belongs to the class of amides, and its chemical structure consists of a cyclohexyl ring, a phenoxy group, and a cyanide group attached to an acetamide moiety. In
Scientific Research Applications
CMH-1 has been shown to have potential applications in medical research, particularly in the field of cancer. Studies have demonstrated that CMH-1 can induce apoptosis, a process of programmed cell death, in cancer cells, including breast cancer, lung cancer, and leukemia. CMH-1 has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression. Additionally, CMH-1 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
Mechanism of Action
The mechanism of action of CMH-1 involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. CMH-1 binds to the active site of the proteasome, preventing its function and leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation triggers the activation of the apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects
CMH-1 has been found to have several biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit cancer cell growth, CMH-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CMH-1 has also been found to enhance the immune response by stimulating the production of cytokines and activating immune cells such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMH-1 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. CMH-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of CMH-1 is its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for CMH-1 in different experimental settings.
Future Directions
There are several future directions for research on CMH-1. One area of interest is the development of CMH-1 analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of CMH-1 in combination therapy with other anticancer agents. Additionally, more research is needed to understand the mechanism of action of CMH-1 and its effects on different types of cancer cells. Finally, the potential of CMH-1 in other areas of medical research, such as autoimmune diseases and neurodegenerative disorders, should be explored.
Synthesis Methods
The synthesis of CMH-1 involves the reaction of 1-cyanocyclohexylamine with 2-(2-methoxy-4-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CMH-1 as a white crystalline solid with a high purity.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-6-7-14(15(10-13)21-2)22-11-16(20)19-17(12-18)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZPTHMLXGQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2507747.png)




![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)




![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)
![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)
